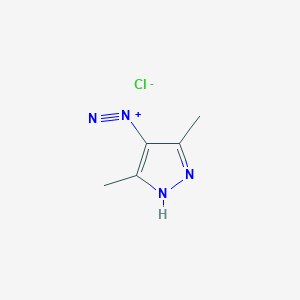
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The diazonium group is highly reactive, making this compound a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1H-pyrazole-4-amine. This process requires a threefold excess of concentrated mineral acid (such as hydrochloric acid, phosphoric acid, sulfuric acid, or tetrafluoroboric acid) and is performed in aqueous or alcoholic solutions to minimize side reactions . The reaction conditions are carefully controlled to ensure the stability of the diazonium salt.
Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups. Common reagents for these reactions include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenols typically yields azo dyes, while substitution with halides produces halogenated pyrazoles .
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicine: Research has explored its use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles such as phenols or amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride can be compared with other diazonium salts and pyrazole derivatives:
Similar Compounds: Other diazonium salts, such as 4-nitrobenzenediazonium chloride and 2,4,6-trimethylbenzenediazonium chloride, share similar reactivity but differ in their substituents and specific applications.
Properties
CAS No. |
90773-45-8 |
|---|---|
Molecular Formula |
C5H7ClN4 |
Molecular Weight |
158.59 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H7N4.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3,(H,8,9);1H/q+1;/p-1 |
InChI Key |
LCCFUTSJYWNCFN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NN1)C)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)


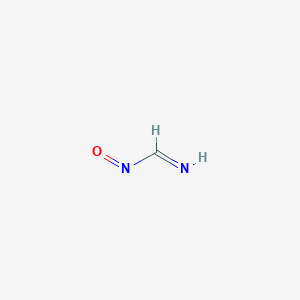

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)

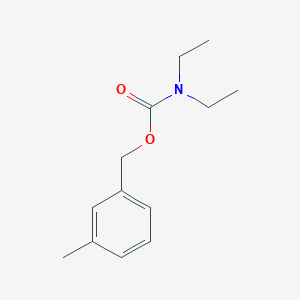
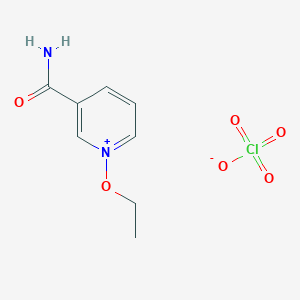
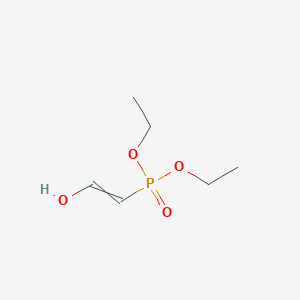

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
